

Navigating the Nuances of NRC-2694-A: A Technical Support Resource

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Compound of Interest

Compound Name: NRC-2694-A

Cat. No.: B12777127

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For researchers, scientists, and professionals in drug development, interpreting clinical trial data is a multifaceted challenge. This technical support center provides a comprehensive guide to understanding the studies surrounding **NRC-2694-A**, a promising oral tyrosine kinase inhibitor. While overt conflicting results are not prominent in the current literature, this resource addresses potential areas of ambiguity and provides a framework for consistent interpretation of the available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **NRC-2694-A**?

A1: **NRC-2694-A** is an orally administered small-molecule tyrosine kinase inhibitor.^{[1][2]} It specifically targets the Epidermal Growth Factor Receptor (EGFR), a key component in cell signaling pathways that regulate cell growth, proliferation, and survival.^{[2][3]} By inhibiting EGFR, **NRC-2694-A** aims to disrupt these processes in cancer cells, particularly in head and neck squamous cell carcinoma (HNSCC).^{[1][2]}

Q2: What is the rationale for combining **NRC-2694-A** with paclitaxel in the current Phase 2 trial (NCT05283226)?

A2: The combination of **NRC-2694-A** with paclitaxel is designed to provide a multi-pronged attack on HNSCC. Paclitaxel is a standard chemotherapy agent that works by stabilizing microtubules, thereby inhibiting cell division. Researchers hypothesize that **NRC-2694-A**'s targeted inhibition of the EGFR pathway will enhance the cytotoxic effects of paclitaxel,

potentially leading to improved outcomes for patients.[4] This is particularly relevant for patients whose cancer has progressed after immune checkpoint inhibitor therapy, a patient population with limited treatment options.[1][2]

Q3: Are there conflicting efficacy data from the initial Indian trials and the ongoing US-based trial?

A3: Currently, there are no publicly available, peer-reviewed results from the US-based NAT2694US trial (NCT05283226) to compare with the earlier Indian studies. The initiation of the US trial was based on positive responses observed in Phase 1 and Phase 2 trials conducted in India.[2][3][5][6] Therefore, at present, the data is sequential and builds upon previous findings rather than presenting a conflict. Any apparent discrepancies that may arise in the future would necessitate a detailed comparison of the trial designs, patient populations, and methodologies.

Q4: How should I interpret the targeted overall response rate (ORR) of 50% in the Simon's 2-stage design of the NCT05283226 trial?

A4: The Simon's 2-stage design is a method used in Phase 2 clinical trials to determine if a new treatment has sufficient activity to warrant further investigation. The design specifies a null hypothesis (H_0) for the overall response rate (ORR), which is the historical control ORR of 30% in this case, and an alternative hypothesis (H_1) with a target ORR of 50%.[1][2] The trial proceeds in two stages to minimize the number of patients exposed to an ineffective treatment. If the treatment shows promise in the first stage (at least 6 responses in the first 15 patients), the trial is expanded.[2] An observation of at least 19 responses out of 46 patients would be required to reject the null hypothesis and conclude that the treatment is effective.[2]

Q5: What are the known adverse events associated with **NRC-2694-A** treatment?

A5: While the full safety profile of **NRC-2694-A** is still being evaluated in the ongoing Phase 2 trial, common side effects associated with EGFR tyrosine kinase inhibitors include skin rash and diarrhea.[1] The trial protocol for NCT05283226 includes monitoring for these, as well as paresthesia and dyspnea.[1] Paclitaxel, the combination drug, is known to cause side effects such as neutropenia (a low count of white blood cells).[4] Close monitoring of patients for both known and emerging adverse events is a critical component of the ongoing study.[1]

Quantitative Data Summary

For ease of comparison, the key parameters of the ongoing NCT05283226 clinical trial are summarized in the table below.

Parameter	Description
Study Phase	Phase 2[1][7]
Study Design	Open-label, multicenter, single-arm[1]
Primary Endpoint	Objective Response Rate (ORR) using RECIST v1.1[2][6]
Target Enrollment	Approximately 46 patients[1][2]
Patient Population	Patients with recurrent and/or metastatic head and neck squamous cell carcinoma who have progressed on or after immune checkpoint inhibitor therapy[1][2][7]
Intervention	NRC-2694-A 300 mg orally once daily and paclitaxel 175 mg/m ² IV infusion once every 21 days for 6 or more cycles[1][2][4]
Statistical Design	Simon's 2-stage design with a null hypothesis ORR of 30% and a target ORR of 50%[1][2]

Experimental Protocols

Protocol for NCT05283226: A Phase 2 Study of **NRC-2694-A** in Combination with Paclitaxel

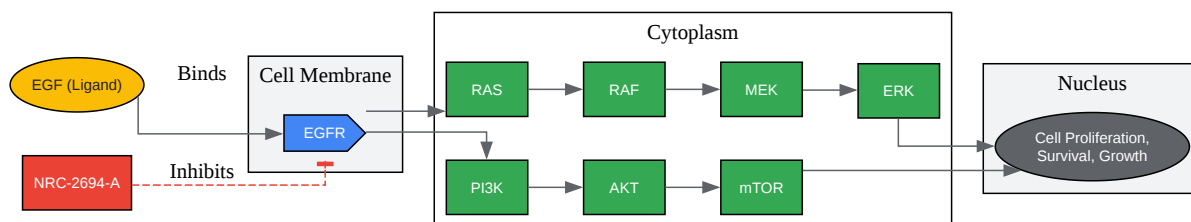
This study is a multicenter, single-arm, open-label trial designed to evaluate the safety and efficacy of **NRC-2694-A** in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[1][2]

- Patient Selection: Eligible patients are adults (18 years and older) with a confirmed diagnosis of recurrent and/or metastatic unresectable HNSCC who have shown disease progression after treatment with an immune checkpoint inhibitor.[1]

- Treatment Regimen: Patients receive 300 mg of **NRC-2694-A** orally once daily.[1][2] In addition, they receive an intravenous infusion of paclitaxel at a dose of 175 mg/m² over approximately 3 hours, once every 21 days, for a minimum of 6 cycles.[1][2][4]
- Assessments: Tumor response is assessed every 6 weeks using CT or MRI scans and evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2][6] Safety and tolerability are monitored through regular physical examinations, and grading of adverse events such as skin rash, diarrhea, paresthesia, and dyspnea according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.[1]

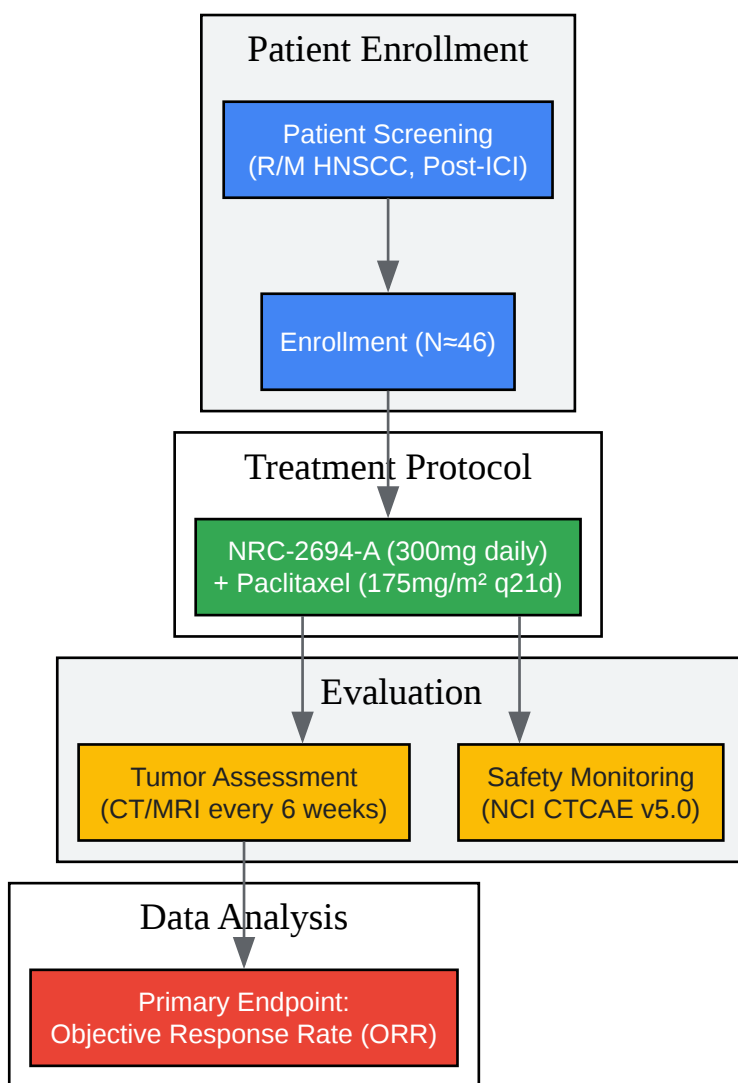
Visualizing the Mechanism and Workflow

To better understand the underlying biology and the structure of the clinical trial, the following diagrams are provided.



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Caption: EGFR signaling pathway and the inhibitory action of **NRC-2694-A**.



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Caption: Workflow for the NCT05283226 clinical trial.

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